molecular formula C9H6BrN7OS B12165672 C9H6BrN7OS

C9H6BrN7OS

Cat. No.: B12165672
M. Wt: 340.16 g/mol
InChI Key: VVMCKXKSJISAFM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C9H6BrN7OS is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C9H6BrN7OS typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

C9H6BrN7OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

C9H6BrN7OS: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C9H6BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C9H6BrN7OS: can be compared with other similar compounds that contain bromine, nitrogen, sulfur, and oxygen atoms. Some similar compounds include:

    C8H5BrN6OS: This compound has a similar structure but with one less carbon and nitrogen atom.

    C9H6ClN7OS: This compound is similar but contains chlorine instead of bromine.

The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.

Properties

Molecular Formula

C9H6BrN7OS

Molecular Weight

340.16 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C9H6BrN7OS/c10-7-2-1-6(19-7)4-3-5(13-12-4)8(18)11-9-14-16-17-15-9/h1-3H,(H,12,13)(H2,11,14,15,16,17,18)

InChI Key

VVMCKXKSJISAFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NC3=NNN=N3

Origin of Product

United States

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